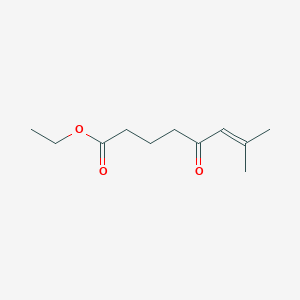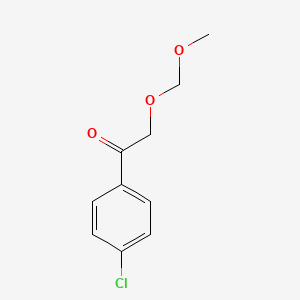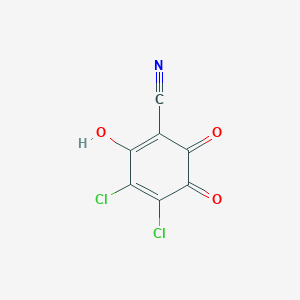
(1-Methoxyprop-1-ene-2-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxyprop-1-ene-2-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a methoxypropene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-1-ene-2-sulfonyl)benzene typically involves the reaction of benzene with methoxypropene and a sulfonylating agent under controlled conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxyprop-1-ene-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Methoxyprop-1-ene-2-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which (1-Methoxyprop-1-ene-2-sulfonyl)benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxypropene moiety can undergo further chemical transformations. These interactions and transformations are crucial for the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-2-propenyl)sulfonylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(1-Methoxyprop-1-ene-2-sulfonyl)toluene: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness
(1-Methoxyprop-1-ene-2-sulfonyl)benzene is unique due to the presence of both a methoxypropene moiety and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
| 113853-99-9 | |
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
1-methoxyprop-1-en-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H12O3S/c1-9(8-13-2)14(11,12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
AZSCMXNUHAQGFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=COC)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






